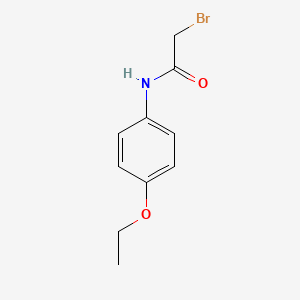

2-bromo-N-(4-ethoxyphenyl)acetamide

Description

Historical Context of Bromoacetamide Research

The study of bromoacetamide and its derivatives has a notable history in organic chemistry. Early research often focused on the reactivity of these compounds, particularly their role as brominating agents. For instance, N-bromoacetamide (NBA) was compared with N-bromosuccinimide for its effectiveness in allylic bromination and addition reactions to double bonds. researchgate.net It was observed that N-bromoacetamide had a greater tendency for addition reactions. researchgate.net

A significant finding in the history of bromoacetamide research was the re-examination of the reaction of N-bromoacetamide with olefins. This investigation revealed that the reaction did not lead to the expected allylic bromination but instead produced a new class of compounds: 2-bromo-N-bromoacetimidates. researchgate.net This discovery highlighted the complex and sometimes unexpected reactivity of bromoacetamide derivatives. Further studies have explored the synthesis of various N-bromoacetamides and their reactions, such as the bromination of toluene (B28343) to produce benzyl (B1604629) bromide. researchgate.net

Significance of N-Aromatic Amides in Chemical Research

N-Aromatic amides are of paramount importance in chemical research due to their versatile applications and presence in a wide array of biologically active molecules and materials. numberanalytics.comnumberanalytics.com The amide bond is a fundamental linkage in proteins and is also found in synthetic polymers like aramids, which are known for their strength and resistance to heat and solvents. taylorandfrancis.com The stability and polarity of the amide group, along with its ability to be converted into other functional groups, have been extensively utilized by researchers. taylorandfrancis.com

The applications of N-aromatic amides span across pharmaceuticals, materials science, and agrochemicals. numberanalytics.com They serve as crucial intermediates in the synthesis of more complex molecules. numberanalytics.com The chemical reactions involving aromatic amides, such as hydrolysis and reduction, are fundamental in organic synthesis, leading to the formation of carboxylic acids, amines, and other valuable compounds. numberanalytics.com The unique structural features of compounds containing both an aromatic ring and an acetamide (B32628) group, such as in the case of 2-bromo-N-(4-ethoxyphenyl)acetamide, make them interesting subjects for research in fields like pharmaceuticals and materials science due to their potential biological activity and reactivity. ontosight.ai

The compound this compound itself is a specific example of an N-aromatic amide and a bromoacetamide derivative. Its chemical structure and properties are of interest to researchers in various fields. The molecular formula for this compound is C10H12BrNO2, and it has a molecular weight of 258.11 g/mol . nih.govscbt.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | N-(2-bromo-4-ethoxyphenyl)acetamide |

| CAS Number | 57279-92-2 |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 257.00514 Da |

| Topological Polar Surface Area | 38.3 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 199 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIRDACISGFECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294772 | |

| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34325-71-8 | |

| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34325-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 4 Ethoxyphenyl Acetamide

Amidation Strategies

Amidation strategies focus on the formation of the amide bond as the key step. For 2-bromo-N-(4-ethoxyphenyl)acetamide, this typically involves the reaction of an amine, specifically 4-ethoxyaniline, with a suitable acylating agent containing the bromoacetyl group.

A common and effective method for synthesizing N-aryl acetamides is the reaction of an aniline (B41778) derivative with an acyl halide. In this case, 4-ethoxyaniline is reacted with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, to form the desired product.

A representative synthesis involves dissolving the aniline derivative in a suitable solvent, such as methylene (B1212753) chloride, and then adding the bromoacetyl halide at a reduced temperature, often around 0°C. prepchem.com To neutralize the hydrogen halide byproduct generated during the reaction, a base is typically added. An aqueous solution of sodium carbonate is one such option. prepchem.com The reaction mixture is stirred for a period to ensure completion, after which the organic product is isolated through extraction, washed, and purified, often by crystallization. prepchem.com

N-acylation is a fundamental reaction in organic chemistry used to form amide bonds. orientjchem.org The process involves the reaction of an amine with a carboxylic acid or its derivative, such as an acyl halide or anhydride (B1165640). orientjchem.orgymerdigital.com The reaction with acyl halides is particularly effective due to their high reactivity.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl halide. This is followed by the elimination of a halide ion, resulting in the formation of the amide. Due to the highly activating nature of the amino group in anilines, these reactions can sometimes present challenges. pearson.com The lone pair of electrons on the nitrogen atom can also react with catalysts used in other aromatic reactions, such as the Lewis acids used in Friedel-Crafts reactions, which is why a protection step like acylation is often necessary. youtube.com

The yield and purity of the N-acylation product can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, catalyst, and temperature.

Solvent Effects: The reaction of anilines with acetic anhydride has been studied in various solvents. As shown in the table below, good to excellent yields can be obtained in a range of solvents, and the reaction can even proceed efficiently without a solvent. orientjchem.org

Table 1: Influence of Solvent on the N-Acylation of Aniline with Acetic Anhydride orientjchem.org

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | THF | 10 | 85 |

| 2 | CH₂Cl₂ | 10 | 88 |

| 3 | CHCl₃ | 15 | 80 |

| 4 | Et₂O | 15 | 82 |

| 5 | EtOAc | 10 | 85 |

| 6 | H₂O | 5 | 90 |

Reaction conditions: Aniline (1 mmol), acetic anhydride (1.2 mmol) at room temperature.

Catalyst Effects: While some N-acylations can proceed without a catalyst, particularly with reactive acylating agents like anhydrides or halides, various catalysts have been employed to improve reaction rates and yields. orientjchem.orgymerdigital.com These include both acid and base catalysts. orientjchem.org For instance, Lewis acids such as zinc chloride (ZnCl₂) and other metal salts have been reported for N-acylation under different conditions. orientjchem.orgnih.gov Green chemistry approaches have explored the use of reusable deep eutectic solvents, which can act as both a catalyst and a solvent system. nih.gov

Table 2: Catalyst and Acylating Agent Optimization for N-Acylation of Aniline nih.gov

| Entry | Carboxylic Acid/Acylating Agent | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic Acid | [ChCl][ZnCl₂]₂ | 70 | 3 | 94 |

| 2 | Formic Acid | [ChCl][ZnCl₂]₂ | 70 | 3 | 95 |

Reaction conditions: Aniline derivatives (1.0 mmol), acylating agent (1.0 mmol) in 3 mL of [ChCl][ZnCl₂]₂.

Reaction of 4-Ethoxyaniline with Bromoacetyl Halides

Bromination of Pre-formed Acetamides

An alternative synthetic route involves the direct bromination of a pre-formed acetamide (B32628), in this case, N-(4-ethoxyphenyl)acetamide. This method relies on electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The success of this strategy hinges on controlling the position of the incoming bromine atom.

Electrophilic aromatic bromination is a common method for preparing aryl bromides, but a significant challenge is achieving regioselectivity, especially when the aromatic ring has multiple activating substituents. wku.edunih.gov In the case of N-(4-ethoxyphenyl)acetamide, both the acetamido group (-NHCOCH₃) and the ethoxy group (-OCH₂CH₃) are ortho-, para-directing groups. Since the para position relative to the acetamido group is occupied by the ethoxy group, bromination is expected to occur at the ortho position.

Various brominating agents and systems have been developed to enhance regioselectivity. nih.gov These include:

N-Bromosuccinimide (NBS): Often used in conjunction with silica (B1680970) gel or in specific solvents like THF or ionic liquids, NBS is known for being a highly regioselective brominating agent. nih.govorganic-chemistry.org

Tetraalkylammonium tribromides: These reagents show high para-selectivity for the bromination of phenols. nih.gov

Zeolites: These can induce high para-selectivity in the bromination of substrates like toluene (B28343). nih.gov

Boron-based directing groups: A modern approach involves the use of a boron handle to direct halogenation specifically to the ortho position of N-aryl amides, followed by an oxidative halodeboronation step. rsc.org

The substitution pattern in the electrophilic bromination of N-(4-ethoxyphenyl)acetamide is dictated by the directing effects of the existing substituents. The acetamido group and the ethoxy group are both activating and direct incoming electrophiles to the ortho and para positions. The powerful activating nature of these groups means that controlling the reaction to achieve mono-substitution is crucial to avoid the formation of di- or tri-brominated products.

Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of para and ortho/para substituted products. rsc.org To achieve high selectivity for the desired ortho-bromo isomer (since the para position is blocked), careful selection of the brominating agent and reaction conditions is paramount. Methods that employ a directing group, such as the boron-based strategy, offer a high degree of control, leveraging the reactivity of boron to precisely install the bromine atom at the ortho position. rsc.org This strategy involves an initial borylation step directed by the carbonyl group, followed by a selective halodeboronation. rsc.org

Utilization of N-Bromoacetamide (NBA) in Bromination Reactions

N-bromoacetamide (NBA) serves as an effective reagent for electrophilic bromination. Although detailed research findings specifically documenting the synthesis of this compound using NBA are not extensively reported in readily available literature, the general principles of its reactivity provide a basis for its application. NBA is known to participate in the bromination of activated aromatic systems and the α-bromination of carbonyl compounds.

The reaction would theoretically proceed by the electrophilic attack of the bromine atom from NBA on the enol or enolate form of N-(4-ethoxyphenyl)acetamide. The reaction is typically catalyzed by an acid, which facilitates the enolization of the amide.

Hypothetical Reaction Scheme:

Key reaction parameters that would require optimization include the choice of solvent, reaction temperature, and the specific acid catalyst used. Common solvents for such reactions include glacial acetic acid or chlorinated hydrocarbons. The temperature is often kept moderate to control selectivity and minimize side reactions.

While specific data for this reaction is not available, a comparative analysis with a more commonly used reagent, N-bromosuccinimide (NBS), can be informative. Both NBA and NBS are sources of electrophilic bromine, but their reactivity profiles can differ. In some cases, NBA is considered a more reactive brominating agent. The choice between NBA and NBS often depends on the specific substrate and desired reaction outcome.

Advanced Synthetic Approaches and Novel Reagents

Modern organic synthesis continually seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign procedures. For the α-bromination of amides like N-(4-ethoxyphenyl)acetamide, several advanced approaches and novel reagents have emerged.

One area of advancement is the use of organocatalysis . Chiral organocatalysts have been successfully employed in the enantioselective α-bromination of aldehydes and ketones. rsc.orgnih.gov While specific application to N-(4-ethoxyphenyl)acetamide is not detailed, this approach offers the potential for producing enantiomerically enriched α-bromo amides, which are valuable building blocks in medicinal chemistry.

Microwave-assisted synthesis represents another significant advancement. irjmets.compsu.edujchps.comresearchgate.netarkat-usa.org Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance reaction selectivity by providing rapid and uniform heating. A study on the microwave-assisted α-bromination of acetophenone (B1666503) derivatives using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (PTSA) demonstrated the efficiency of this technique. researchgate.net Such a method could be adapted for the synthesis of this compound.

Flow chemistry is a rapidly developing technology in chemical synthesis that offers advantages in terms of safety, scalability, and process control. nih.govnih.govresearchgate.netacs.orgdntb.gov.ua The synthesis of amides and related compounds has been successfully demonstrated using flow reactors. This technology allows for precise control over reaction parameters and can enable the use of highly reactive intermediates in a safe and efficient manner. The application of flow chemistry to the α-bromination of amides is a promising area for future research.

Furthermore, the development of novel brominating reagents continues to be an active field of research. While classical reagents like bromine and NBS are effective, they can present handling and selectivity challenges. The development of new reagents often focuses on improving safety, selectivity, and environmental impact. For instance, pyridine (B92270) hydrobromide perbromide has been used as a stable and easy-to-handle brominating agent for the α-bromination of acetophenone derivatives. nih.govdntb.gov.uaresearchgate.net

Advanced Spectroscopic Characterization of 2 Bromo N 4 Ethoxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the chemical environment of atomic nuclei within a molecule. For 2-bromo-N-(4-ethoxyphenyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR analyses are pivotal in elucidating its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted based on the well-documented spectrum of the parent compound, N-(4-ethoxyphenyl)acetamide (phenacetin), and the known effects of α-halogenation. irejournals.comznaturforsch.com The introduction of a bromine atom on the acetyl methyl group is expected to cause a significant downfield shift for the adjacent protons due to its electron-withdrawing inductive effect.

The ethoxy group on the phenyl ring gives rise to a characteristic triplet and quartet. The triplet, corresponding to the methyl protons (-OCH₂CH ₃), is anticipated around 1.4 ppm, while the quartet from the methylene (B1212753) protons (-OCH ₂CH₃) is expected near 4.0 ppm. The aromatic protons on the para-substituted phenyl ring typically appear as a pair of doublets. The protons ortho to the ethoxy group are expected to resonate at approximately 6.9 ppm, while the protons ortho to the acetamido group are shifted further downfield to around 7.5 ppm. The amide proton (NH) is predicted to appear as a broad singlet at approximately 8.2 ppm. The most significant change from the parent compound is the signal for the methylene protons adjacent to the bromine atom (-COCH ₂Br), which is expected to be a singlet at around 4.1 ppm. irejournals.com

¹H NMR Predicted Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH ₃ | ~1.4 | Triplet | 3H |

| -OCH ₂CH₃ | ~4.0 | Quartet | 2H |

| Aromatic H (ortho to -OEt) | ~6.9 | Doublet | 2H |

| Aromatic H (ortho to -NHAc) | ~7.5 | Doublet | 2H |

| -NH | ~8.2 | Singlet (broad) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The predicted chemical shifts for this compound are extrapolated from data for similar N-aryl acetamides and bromoacetamides. znaturforsch.comnih.gov The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-170 ppm. The carbons of the ethoxy group, -OC H₂C H₃, are predicted to appear at approximately 64 ppm and 15 ppm, respectively. The aromatic carbons show distinct signals: the carbon attached to the oxygen (-C -OEt) at around 156 ppm, the carbon attached to the nitrogen (-C -NH) at about 131 ppm, the carbons ortho to the ethoxy group at approximately 115 ppm, and the carbons ortho to the acetamido group at around 122 ppm. The carbon of the brominated methylene group (-COC H₂Br) is expected to be significantly deshielded and appear in the region of 28-30 ppm. irejournals.com

¹³C NMR Predicted Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₂C H₃ | ~15 |

| -OC H₂CH₃ | ~64 |

| -COC H₂Br | ~29 |

| Aromatic C -H (ortho to -OEt) | ~115 |

| Aromatic C -H (ortho to -NHAc) | ~122 |

| Aromatic C -NH | ~131 |

| Aromatic C -O | ~156 |

| C =O | ~166 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and bromoacetyl groups are expected just below 3000 cm⁻¹. The prominent amide I band (C=O stretch) is predicted to be in the region of 1660-1680 cm⁻¹. The amide II band (N-H bend and C-N stretch) is expected around 1550 cm⁻¹. The aromatic C=C stretching vibrations will likely produce signals in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage is anticipated around 1240 cm⁻¹. A key vibration for this molecule is the C-Br stretch, which is expected to appear in the fingerprint region, typically between 600 and 700 cm⁻¹. youtube.comspectroscopyonline.com

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2980-2850 | Medium |

| Amide I (C=O Stretch) | ~1670 | Strong |

| Amide II (N-H Bend, C-N Stretch) | ~1550 | Strong |

| Aromatic C=C Stretch | ~1600, ~1510, ~1450 | Medium-Strong |

| C-O Stretch (Ether) | ~1240 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds. For this compound, the aromatic C=C stretching vibrations are expected to produce strong signals in the Raman spectrum, typically around 1600 cm⁻¹. The C-H stretching vibrations will also be present. The amide I band is also observable in Raman spectra, often at a similar frequency to the FT-IR absorption. nih.govresearchgate.net The C-Br stretching vibration, while sometimes weak in FT-IR, can be a more prominent feature in the FT-Raman spectrum, expected in the 600-700 cm⁻¹ region.

Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretch | ~1600 | Strong |

| Amide I (C=O Stretch) | ~1670 | Medium |

| Aromatic Ring Breathing | ~1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the N-(4-ethoxyphenyl)acetamide moiety. This system typically shows a primary absorption band (π → π* transition) around 240-250 nm. The introduction of the bromine atom is not expected to significantly shift the main absorption maximum, as it is not directly conjugated with the aromatic system. However, a slight bathochromic (red) shift or hyperchromic (increased intensity) effect may be observed due to the auxochromic nature of the bromine atom. A weaker n → π* transition associated with the carbonyl group might be observed at longer wavelengths, typically above 300 nm, though it is often of very low intensity. acs.org

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~245 | Ethanol/Methanol |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, both high-resolution and electrospray ionization techniques provide critical data for its structural confirmation.

| Parameter | Theoretical Value for C₁₀H₁₂⁷⁹BrNO₂ |

| Calculated Monoisotopic Mass | 257.00514 Da |

| Isotopic Pattern | Characteristic M, M+2 peaks of ~1:1 ratio |

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. nih.govsemanticscholar.org This makes it well-suited for the analysis of this compound. In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, generating charged droplets from which gas-phase ions are produced. researchgate.net For a compound like this compound, analysis in positive ion mode would be expected to yield the protonated molecule, [M+H]⁺. Given the presence of nitrogen and oxygen atoms, which can be readily protonated, a strong signal for this ion would be anticipated. The technique can be effectively coupled with liquid chromatography (HPLC/ESI-MS) for simultaneous separation and detection, making it a powerful tool for analyzing complex mixtures. semanticscholar.org The best ESI response is generally observed for analytes that possess ionizable basic or acidic functional groups. semanticscholar.org

| Ionization Mode | Expected Ion | Expected m/z |

| Positive | [M+H]⁺ | ~258.01 (for ⁷⁹Br), ~260.01 (for ⁸¹Br) |

| Positive | [M+Na]⁺ | ~280.00 (for ⁷⁹Br), ~282.00 (for ⁸¹Br) |

Table 2: Expected Ions in the ESI-MS of this compound.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This provides a fundamental check of a compound's purity and empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₁₀H₁₂BrNO₂. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 46.53% |

| Hydrogen (H) | 4.69% |

| Nitrogen (N) | 5.43% |

Table 3: Theoretical Elemental Composition of this compound.

Chromatographic Techniques for Purity and Identity

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography is the premier technique for this purpose in many synthetic and pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is highly effective for determining the purity of compounds like this compound. A common approach for this type of molecule would involve a reverse-phase (RP) HPLC method. sielc.comsielc.com In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For this compound, a typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape, especially when the HPLC is coupled to a mass spectrometer. sielc.com The compound would elute at a specific retention time under defined conditions (flow rate, column temperature, and mobile phase composition), and the purity would be assessed by the percentage of the total peak area that the main peak represents.

| Parameter | Typical Condition |

| Column | Reverse-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile / Water gradient |

| Detector | UV (e.g., at 254 nm) or Mass Spectrometer |

| Expected Result | A single major peak indicating high purity |

Table 4: Typical HPLC Parameters for the Analysis of this compound.

Crystallographic Analysis and Solid State Structure of 2 Bromo N 4 Ethoxyphenyl Acetamide

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise atomic and molecular structure of a compound in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (di) and outside (de) is calculated. These values are used to generate a map on the surface and to create two-dimensional "fingerprint plots."

Computational Chemistry and Theoretical Investigations of 2 Bromo N 4 Ethoxyphenyl Acetamide

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of 2-bromo-N-(4-ethoxyphenyl)acetamide. By simulating spectra, researchers can assign vibrational modes, understand electronic transitions, and confirm molecular structures.

Simulated IR and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the infrared (IR) and Raman spectra of molecules. researchgate.netcardiff.ac.uk For this compound, these simulations involve calculating the harmonic vibrational frequencies of the molecule's optimized geometry. researchgate.net The results of these calculations provide a set of vibrational modes, each corresponding to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.

The comparison between calculated and experimental spectra is a powerful tool for structural elucidation. researchgate.net Theoretical spectra, often scaled to correct for anharmonicity and other systematic errors, aid in the definitive assignment of absorption bands in experimental IR and Raman spectra. nih.gov For instance, the characteristic vibrational frequencies for the amide group (C=O stretch, N-H bend), the aromatic ring, the ether linkage (C-O-C stretch), and the carbon-bromine bond can be precisely identified.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative, based on typical frequency ranges for these functional groups in similar molecules, as specific computational data for this compound is not available in the cited literature.)

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1680 - 1720 |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | 1550 - 1650 |

| C-N | Stretching | 1200 - 1350 |

| Phenyl Ring | C=C Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

To understand the electronic properties and predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. nih.gov TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of light in the UV-Vis range. q-chem.comcnr.it

The simulation provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations also allow for the analysis of the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This analysis reveals the nature of the transitions (e.g., π→π* or n→π*) and how charge is redistributed within the molecule upon excitation. For related chalcone (B49325) molecules, TD-DFT has been successfully used to reproduce experimental UV-Vis spectra with high accuracy. researchgate.net

Tautomeric Stability Investigations

Amide-containing molecules like this compound can theoretically exist in different tautomeric forms, primarily the amide form and the imidol (or lactim) form. Tautomers are structural isomers that readily interconvert.

Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers. nih.gov By calculating the ground-state energies of each tautomeric form using methods like DFT, researchers can predict which form is more stable and therefore more prevalent. researchgate.net These studies often consider the influence of the environment by performing calculations in both the gas phase and in various solvents, as solvent polarity can significantly affect tautomeric equilibria. scirp.org For this compound, it is expected that the amide tautomer would be significantly more stable than the imidol tautomer, a common finding for simple amides.

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations are essential for predicting the Non-Linear Optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it.

Using DFT methods, key NLO-related parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated. mdpi.com The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's potential for second-harmonic generation, a key NLO phenomenon. Studies on similar molecules have shown that computational methods can effectively predict NLO behavior. researchgate.netmdpi.com For this compound, the presence of an electron-donating ethoxy group and the amide linker could lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. The predicted NLO properties can guide the synthesis of new materials with enhanced optical characteristics. researchgate.net

Table 2: Key Parameters for NLO Property Prediction (Note: This table outlines the parameters calculated in a typical NLO study.)

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Measures the second-order (non-linear) response to an electric field, indicating potential for NLO activity. |

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov

Conformational Dynamics and Adsorption Studies

MD simulations can be employed to explore the conformational landscape of this compound. These simulations model the movements of atoms over time by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, rotates, and changes its shape. This is crucial for understanding the molecule's flexibility and identifying its most stable conformations in different environments.

Furthermore, MD simulations are a valuable tool for studying the adsorption of the molecule onto surfaces. By simulating a system containing this compound and a substrate, one can investigate the interactions driving the adsorption process, determine the preferred orientation of the molecule on the surface, and calculate the adsorption energy. Such studies are vital for applications where surface interactions are important.

Structure Activity Relationship Sar Methodologies for 2 Bromo N 4 Ethoxyphenyl Acetamide Derivatives

Systematic Modification of the N-(4-ethoxyphenyl)acetamide Scaffold

The foundation of many structure-activity relationship (SAR) studies lies in the systematic modification of a lead compound's scaffold. mdpi.comnih.gov For 2-bromo-N-(4-ethoxyphenyl)acetamide, this involves making deliberate, incremental changes to its three main components: the bromoacetyl group, the amide linker, and the N-(4-ethoxyphenyl) moiety. The goal is to explore the chemical space around the initial structure to identify derivatives with potentially enhanced or more specific activity. mdpi.com

Modifications can be categorized as follows:

Modification of the Ethoxy Group: The ethoxy group at the para-position of the phenyl ring is a key feature. It can be altered in terms of its length, branching, or replaced entirely with other alkoxy groups or functional groups like alkyl, nitro, or halo groups to probe the size and electronic requirements of the target's binding pocket.

Alteration of the Acetamide (B32628) Linker: The amide bond is a critical structural element. Its replacement with other linkers, such as esters, sulfonamides, or reversed amides, can alter the molecule's hydrogen bonding capacity, conformational flexibility, and metabolic stability.

Replacement of the Bromine Atom: The bromine atom on the acetyl group is a reactive handle, likely involved in covalent interactions with biological targets. Replacing it with other halogens (Cl, F, I) or other leaving groups can modulate this reactivity.

A systematic approach to these modifications allows researchers to build a comprehensive picture of how each part of the molecule contributes to its biological profile. nih.gov

Table 1: Examples of Systematic Modifications to the this compound Scaffold

| Modification Area | Original Group | Example Modifications | Rationale |

|---|---|---|---|

| Ethoxy Group (para-position) | -OCH2CH3 | -OCH3, -OCH(CH3)2, -SCH2CH3, -CF3 | Probe steric limits and electronic nature of the binding pocket. |

| Phenyl Ring | Unsubstituted (at ortho/meta) | 3-Chloro, 2-Methyl, 3,5-Difluoro | Investigate the influence of additional steric bulk and electronic effects. libretexts.org |

| Amide Linker | -NHC(=O)- | -N(CH3)C(=O)-, -OC(=O)- | Alter H-bonding capability and conformational rigidity. |

| Bromoacetyl Group | -C(=O)CH2Br | -C(=O)CH2Cl, -C(=O)CH2I, -C(=O)CH3 | Vary the reactivity and leaving group potential of the alpha-haloacetamide moiety. |

Comparative Analysis of Structurally Similar Bromoacetamides

To understand the unique contribution of the N-(4-ethoxyphenyl)acetamide scaffold, its activity profile must be compared with structurally similar bromoacetamides. This comparative analysis helps to isolate the structural features that are essential for a desired biological effect. By keeping the bromoacetamide warhead constant and varying the aromatic substituent, one can deduce the importance of the size, shape, and electronic nature of the "eastern" portion of the molecule.

For instance, comparing the parent compound with derivatives where the 4-ethoxyphenyl group is replaced by a simple phenyl, a 4-methoxyphenyl, or a 4-chlorophenyl group can reveal critical SAR trends. If the 4-ethoxy derivative shows significantly higher activity than the 4-methoxy or simple phenyl derivatives, it suggests that the size and lipophilicity of the ethoxy group are beneficial. If a 4-chloro derivative is more active, it might indicate that an electron-withdrawing group at that position is favored. Three-dimensional quantitative SAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to visualize and quantify these differences in steric, electrostatic, and hydrophobic fields. researchgate.net

Table 2: Comparative Framework for Bromoacetamide Derivatives

| Compound | Aromatic Moiety | Key Difference from Lead | Hypothetical SAR Insight |

|---|---|---|---|

| Lead Compound | 4-Ethoxyphenyl | Baseline | Optimal balance of lipophilicity and H-bond accepting capability. |

| Analog A | Phenyl | Lack of para-substituent | Determines the importance of any substituent at the 4-position. |

| Analog B | 4-Methoxyphenyl | Slightly smaller, less lipophilic alkoxy group | Probes sensitivity to the size of the para-alkoxy group. |

| Analog C | 4-Chlorophenyl | Electron-withdrawing group vs. electron-donating group | Highlights the role of electronic effects on the phenyl ring. |

| Analog D | 4-tert-Butylphenyl | Bulky, non-polar group | Defines the steric tolerance of the binding site at the para-position. |

Influence of Substituent Position and Electronic Effects on Reactivity

The reactivity of this compound derivatives, particularly in the context of electrophilic substitution on the aromatic ring or nucleophilic attack at the bromoacetyl moiety, is heavily influenced by the electronic properties and positions of substituents. lumenlearning.com These effects are generally classified as inductive and resonance effects. lumenlearning.com

Inductive Effects: This refers to the transmission of charge through sigma bonds. Electronegative atoms like halogens or oxygen pull electron density away from the aromatic ring, deactivating it towards electrophilic attack. lumenlearning.com The ethoxy group in the parent compound has an electron-withdrawing inductive effect due to the oxygen atom.

Resonance Effects: This involves the delocalization of pi-electrons between the substituent and the aromatic ring. The ethoxy group is a powerful resonance electron-donating group because the lone pairs on the oxygen atom can be delocalized into the ring system. libretexts.org This effect increases the electron density at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic attack at these sites. libretexts.org

Table 3: Electronic Effects of Hypothetical Substituents on the Phenyl Ring

| Substituent at C3 | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Predicted Directive Influence |

|---|---|---|---|---|

| -H (Parent) | N/A | N/A | Activated by 4-ethoxy group | Ortho-directing (relative to ethoxy) |

| -Cl | Withdrawing | Donating (weak) | Deactivating | Ortho, Para-directing |

| -NO2 | Withdrawing | Withdrawing | Strongly Deactivating | Meta-directing |

| -CH3 | Donating | N/A (Hyperconjugation) | Activating | Ortho, Para-directing |

Correlation Analysis with Substituent Parameters

To move from a qualitative to a quantitative understanding of SAR, correlation analysis is employed. This involves mathematically relating the biological activity of a series of compounds to their physicochemical properties using substituent parameters. researchgate.net The two most famous approaches are the Hammett and Hansch analyses.

Hammett Equation: The Hammett equation describes the influence of meta- or para-substituents on the reactivity of an aromatic compound. silae.it It is given by:

log(K/K₀) = ρσ

where K and K₀ are the rate or equilibrium constants for the substituted and unsubstituted reactions, respectively. The substituent constant, σ (sigma), quantifies the electronic effect of a substituent (negative for electron-donating, positive for electron-withdrawing). The reaction constant, ρ (rho), indicates the sensitivity of the reaction to these electronic effects. silae.it

Hansch Analysis: Hansch extended this concept to biological systems by incorporating parameters for hydrophobicity and steric effects, leading to the general Hansch equation: silae.it

log(1/C) = k₁π + k₂σ + k₃S + k₄

Here, C is the concentration of a compound required to produce a specific biological response, π is the substituent's hydrophobicity constant, σ is the Hammett constant, and S represents steric parameters (like Taft's Es or molar refractivity). A QSAR model for derivatives of this compound could be developed by synthesizing a series of analogs with varying substituents on the phenyl ring and correlating their measured activity with their respective π, σ, and S values. researchgate.net Such an analysis could reveal, for example, that activity is positively correlated with hydrophobicity (positive k₁) and with electron-donating substituents (negative k₂).

Table 4: Illustrative Substituent Parameters for Correlation Analysis

| Substituent (at position 4) | Hammett Constant (σp) | Hydrophobicity (π) | Molar Refractivity (MR) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 0.10 |

| -OCH2CH3 (Ethoxy) | -0.24 | 0.38 | 1.25 |

| -Cl | 0.23 | 0.71 | 0.60 |

| -CH3 | -0.17 | 0.56 | 0.56 |

| -NO2 | 0.78 | -0.28 | 0.74 |

Note: Values are illustrative and based on standard tables for substituent effects. silae.itustc.edu.cn

Chemical Transformations and Derivative Synthesis of 2 Bromo N 4 Ethoxyphenyl Acetamide

Nucleophilic Substitution Reactions at the Bromine Atom

The presence of a bromine atom on the α-carbon of the acetamide (B32628) moiety in 2-bromo-N-(4-ethoxyphenyl)acetamide renders this position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many of its synthetic applications, allowing for the facile introduction of a wide range of functional groups.

Reactions with Amines, Alkoxides, and Hydroxides

The reaction of this compound with various nucleophiles such as amines, alkoxides, and hydroxides leads to the displacement of the bromide ion and the formation of new carbon-nitrogen or carbon-oxygen bonds.

A study on the analogous compound, 2-bromo-N-(p-chlorophenyl)acetamide, demonstrated its successful reaction with a variety of amines at room temperature to produce a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com This reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile. irejournals.com By analogy, this compound is expected to react similarly with primary and secondary amines to yield the corresponding 2-amino-N-(4-ethoxyphenyl)acetamide derivatives. For instance, reaction with butylamine (B146782) would be expected to yield N-butyl-2-((4-ethoxyphenyl)amino)acetamide. ontosight.ai

The general reaction scheme for the synthesis of 2-amino-N-(aryl)acetamide derivatives is presented below:

| Reactant 1 | Reactant 2 | Product |

| 2-bromo-N-(p-chlorophenyl)acetamide | Butylamine | 2-(butylamino)-N-(4-chlorophenyl)acetamide |

| 2-bromo-N-(p-chlorophenyl)acetamide | Octylamine | N-(4-chlorophenyl)-2-(octylamino)acetamide |

| 2-bromo-N-(p-chlorophenyl)acetamide | Piperidine | N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide |

| 2-bromo-N-(p-chlorophenyl)acetamide | 3-Fluoroaniline | N-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamide |

| Table based on data from a study on a similar compound. irejournals.com |

Furthermore, reactions with alkoxides, such as sodium ethoxide, would lead to the formation of the corresponding 2-alkoxy-N-(4-ethoxyphenyl)acetamide. These reactions are typically carried out in the corresponding alcohol as the solvent. While direct experimental data for the reaction of this compound with sodium ethoxide was not found in the reviewed literature, the reaction of 2-bromopropane (B125204) with sodium ethoxide is a well-established reaction that results in both substitution and elimination products. pearson.com In the case of this compound, the substitution product, 2-ethoxy-N-(4-ethoxyphenyl)acetamide, is expected to be a major product under appropriate reaction conditions.

Hydrolysis of the bromine atom can be achieved by reaction with hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding 2-hydroxy-N-(4-ethoxyphenyl)acetamide. The preparation of N-bromoacetamide from acetamide and bromine often utilizes a potassium hydroxide solution. orgsyn.org

Derivatization via the Acetamide Nitrogen

While the primary reactive site of this compound is the bromine-bearing carbon, the acetamide nitrogen also possesses a lone pair of electrons and can participate in chemical reactions, although it is generally less nucleophilic than the amines discussed previously. Derivatization at this position can lead to the formation of N-substituted derivatives.

While specific examples of derivatization at the acetamide nitrogen of this compound are not extensively documented in the provided search results, the general chemistry of amides allows for reactions such as N-alkylation or N-acylation under specific conditions. For instance, deprotonation of the amide nitrogen with a strong base could be followed by reaction with an alkyl halide to introduce an alkyl group. However, the reactivity of the α-bromo group would need to be considered and potentially protected to achieve selective N-derivatization. A study on the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives showed that nucleophilic substitution at the bromine atom is the predominant reaction pathway with amines. irejournals.com

Synthesis of Bi-Heterocyclic Derivatives and Hybrids

A significant application of this compound and structurally related α-haloacetamides is in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. The reactive α-bromo ketone-like functionality is a key pharmacophore for the construction of various five- and six-membered heterocyclic rings.

The reaction of α-bromoacetamides with thioamides or thioureas is a well-established method for the synthesis of thiazole (B1198619) derivatives. researchgate.netnih.govresearchgate.netnih.gov For example, the reaction of a 2-bromo-1-(thiazol-5-yl)ethan-1-one derivative with heterocyclic amines led to the formation of new thiazole-containing compounds. nih.gov Similarly, this compound can serve as a building block for the synthesis of 2-aminothiazole (B372263) derivatives by reacting it with thiourea. The initial reaction would likely form a pseudothiohydantoin intermediate, which can then be hydrolyzed to the corresponding aminothiazole.

Furthermore, this compound is a valuable precursor for the synthesis of benzothiophene (B83047) derivatives. nih.govorganic-chemistry.orgnih.gov Benzothiophenes are an important class of heterocyclic compounds with a wide range of pharmacological activities. nih.govnih.gov The synthesis can be achieved through various strategies, including the reaction of a substituted phenol (B47542) with a sulfur-containing reagent followed by cyclization. A patent describes a process for preparing benzothiophene derivatives that are useful as building blocks for pharmaceutically active substances. google.com The versatility of this compound as a synthon is highlighted by its use in constructing complex molecules, such as N-(2-bromo-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro researchgate.netbenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, showcasing its role in the assembly of bi-heterocyclic systems. sigmaaldrich.com

The following table summarizes some of the heterocyclic systems that can be synthesized from α-haloacetamide precursors:

| Precursor | Reagent | Heterocyclic Product | Reference |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiazole | Di-thiazole derivative | nih.gov |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | o-aminothiophenol | Benzothiazine derivative | nih.gov |

| 2-chloro-N-[4-(2-(4-substituted phenyl)-4-thiazolyl)phenyl]acetamide | 4-arylpiperazine | Thiazole-piperazine derivative | researchgate.net |

| 6-bromobenzothiazole derivative | Aryl boronic acid | N-(6-arylbenzo[d]thiazol-2-yl)acetamide | nih.gov |

Role as an Intermediate in Organic Synthesis

The chemical reactivity of this compound positions it as a key intermediate in multi-step organic syntheses. Its ability to introduce the N-(4-ethoxyphenyl)acetamide moiety, which can be further modified, makes it a valuable tool for medicinal chemists and synthetic organic chemists.

The synthesis of various biologically active molecules often involves the use of versatile building blocks. Benzothiophene derivatives, for instance, which can be synthesized from precursors like this compound, are known to possess a broad spectrum of pharmacological activities. nih.govnih.gov A patent for the preparation of hydroxybenzothiophene derivatives highlights their importance as building blocks for pharmaceutically active substances. google.com

The presence of the ethoxyphenyl group in this compound is also significant, as this moiety is found in various compounds with biological activity. The compound itself is listed as a product for proteomics research, indicating its utility in the synthesis of probes or other tools for studying proteins. scbt.com Furthermore, the synthesis of complex molecules like N-(2-bromo-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro researchgate.netbenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide explicitly demonstrates its role as a starting material or intermediate in the construction of intricate molecular architectures. sigmaaldrich.com

Exploration of Advanced Applications in Materials Science and Catalysis

Integration into Advanced Materials, Polymers, and Coatings

The presence of a reactive carbon-bromine bond makes 2-bromo-N-(4-ethoxyphenyl)acetamide a prime candidate for use in the synthesis of functional polymers and advanced materials. While specific research on this exact molecule's incorporation into polymers is not extensively documented, its structure strongly suggests its utility as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu

ATRP is a powerful method for creating well-defined polymers with controlled molecular weight, architecture, and functionality. cmu.edu The process relies on a reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst. Organic halides, like this compound, can serve as the initiators for this process. The polymerization is initiated by the abstraction of the bromine atom by a metal complex in a lower oxidation state, generating a radical that can then propagate by adding to monomer units.

The ethoxyphenyl group of this compound could impart specific properties to the resulting polymers, such as increased hydrophobicity and altered solubility. By initiating polymerization from this molecule, the N-(4-ethoxyphenyl)acetamide moiety would be located at one end of every polymer chain, effectively creating a functionalized polymer. Such end-functionalized polymers are highly sought after for applications in surface modification, creating polymer brushes on surfaces, and for the synthesis of block copolymers.

Table 1: Potential Polymer Architectures Initiated by this compound

| Polymer Type | Monomer Example | Potential Application |

| Homopolymer | Styrene, Methyl Methacrylate | Functionalized plastics, polymer coatings |

| Block Copolymer | Poly(ethylene glycol) | Drug delivery systems, nanocarriers |

| Polymer Brush | Grafted from a silicon wafer | Modified surfaces with controlled wettability |

Role as a Building Block in Complex Chemical Systems

The reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The bromoacetyl group is an excellent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.

A notable application of analogous N-aryl-2-bromoamides is in the palladium-catalyzed synthesis of chiral γ-lactams from 1,3-dienes. acs.org In this type of reaction, the bromoacetamide acts as a key reactant, with the palladium catalyst facilitating a cascade reaction that results in the formation of a five-membered lactam ring. acs.org This methodology is significant for the rapid assembly of structurally diverse chiral lactams, which are important scaffolds in medicinal chemistry. acs.org Given that N-aryl-2-bromoamides are effective in this transformation, it is highly probable that this compound could be similarly employed to produce novel γ-lactam derivatives.

The general reaction scheme involves the reaction of the bromoacetamide with a diene in the presence of a palladium catalyst and a suitable base. The ethoxy substituent on the phenyl ring could influence the electronic properties of the molecule and, consequently, the reactivity and selectivity of the cyclization reaction.

Furthermore, the amide functionality itself can participate in the formation of coordination complexes with metal ions. This opens up possibilities for its use in supramolecular chemistry and the design of novel metal-organic frameworks.

Table 2: Representative Synthetic Transformations of this compound

| Reactant | Reagent/Catalyst | Product Type | Significance |

| 1,3-Diene | Palladium Catalyst, Base | γ-Lactam | Synthesis of biologically relevant heterocyclic scaffolds. acs.org |

| Thiol | Base | Thioether derivative | Introduction of sulfur-containing functional groups |

| Amine | Base | Diamine derivative | Building block for polyamides and other complex amines |

| Carboxylate | Base | Ester derivative | Creation of ester-functionalized molecules |

Investigation of Catalytic Activity of Bromoacetamide Analogues

While direct studies on the catalytic activity of this compound are limited, the broader class of acetamide (B32628) and bromoacetamide derivatives offers insights into their potential catalytic roles. The amide bond can be susceptible to hydrolysis, a reaction that can be catalyzed under acidic or basic conditions, and by specific enzymes or heterogeneous catalysts like niobium pentoxide (Nb₂O₅). rsc.org

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, provides a framework for considering the potential of bromoacetamide derivatives. nih.govbeilstein-journals.orgyoutube.com Chiral amines and phosphines are common organocatalysts, and it is conceivable that derivatives of this compound could be designed to act as catalysts or ligands in asymmetric synthesis. For instance, the nitrogen atom of the amide could coordinate to a metal center, influencing its catalytic activity.

Moreover, the study of transition-state analogs in enzyme inhibition and the creation of catalytic antibodies offer another avenue for the potential application of bromoacetamide derivatives. mdpi.com Molecules that mimic the transition state of a reaction can be potent inhibitors of enzymes. By designing bromoacetamide analogues that resemble the transition state of a particular enzymatic reaction, it may be possible to develop highly specific enzyme inhibitors.

The synergistic effects observed when mixing different metal-based catalysts for reactions like the hydrolysis of ammonia (B1221849) borane (B79455) also suggest that acetamide-metal complexes could play a role in enhancing catalytic activity. mdpi.com The coordination of an acetamide ligand to a metal center can modulate its electronic properties and reactivity.

Q & A

Q. Table 1: Representative Synthesis Data

| Reagent/Conditions | Yield | Key Spectral Data (1H NMR) | Source |

|---|---|---|---|

| NBS in DMF, 0°C → RT | 85–91% | δ 4.03 (s, CH2Br), 10.51 (s, NH) | |

| Br2 in Acetic Acid, reflux | 75% | δ 4.00 (s, CH2Br), 10.48 (s, NH) |

How does crystallographic analysis resolve conformational ambiguities in bromoacetamide derivatives?

Advanced Research Focus

X-ray crystallography reveals that the N–H bond adopts an antiperpendicular orientation relative to the C=O and C–Br bonds, stabilizing the structure via intramolecular hydrogen bonding. Software like SHELXL refines these parameters by optimizing bond lengths and angles, with validation metrics (R-factor < 5%) ensuring accuracy . For example, in 2-bromo-N-(4-bromophenyl)acetamide, the Br···O distance (~3.2 Å) indicates weak halogen bonding, influencing packing motifs .

What methodological strategies address contradictions in spectroscopic vs. crystallographic data?

Advanced Research Focus

Discrepancies between NMR (solution-state) and crystallographic (solid-state) data often arise from conformational flexibility or solvent effects. To resolve this:

- Use dynamic NMR to probe rotational barriers of the acetamide group .

- Compare DFT-calculated structures (e.g., Gaussian) with experimental X-ray data to identify dominant conformers .

- Validate spectral assignments via 2D NMR (HSQC, HMBC) to confirm coupling between NH and aromatic protons .

How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. For example:

- Amine Substitution : React with primary amines (e.g., benzylamine) in THF to form N-aryl-2-aminoacetamides, monitored by TLC .

- Thiol Reactions : Use K2CO3 in DMSO to replace Br with thiol groups, yielding sulfhydryl derivatives for bioactivity studies .

Q. Table 2: Reactivity Comparison

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Nucleophilic Substitution | NaN3, DMF, 60°C | 2-Azido-N-(4-ethoxyphenyl)acetamide | Click chemistry precursors |

| Reduction | LiAlH4, Et2O | 2-Amino-N-(4-ethoxyphenyl)acetamide | Pharmacophore development |

What are the challenges in optimizing synthetic yields for bromoacetamide intermediates?

Basic Research Focus

Low yields often stem from competing hydrolysis or dimerization. Mitigation strategies include:

- Temperature Control : Maintain reaction temperatures below 0°C during bromination to suppress side reactions .

- Protecting Groups : Use trityl groups to shield reactive NH sites during coupling reactions (e.g., indazole derivatives ).

- Purification : Employ gradient column chromatography (hexane/EtOAc) to separate bromoacetamide from unreacted starting material .

How is this compound utilized in bioactive compound development?

Advanced Research Focus

This compound serves as a key intermediate in synthesizing anti-trypanosomal and anticancer agents. For example:

- Anti-Trypanosomal Derivatives : Coupling with 5-nitroindazole via Pd-catalyzed cross-coupling yields hybrids with IC50 < 10 µM against Trypanosoma cruzi .

- Kinase Inhibitors : Functionalization with fluorophenyl groups enhances selectivity for tyrosine kinase receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.